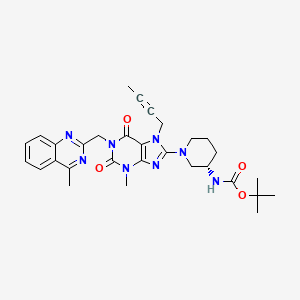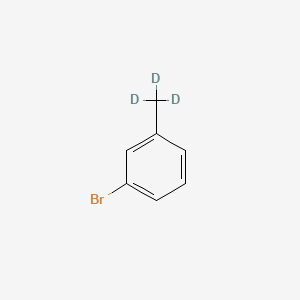
3-Bromtoluol (Methyl D3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromotoluene, also known as Methyl D3, is an electron-rich aryl bromide . It participates in various chemical reactions, including the Heck reaction .
Synthesis Analysis
3-Bromotoluene undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It can also react with alkynyltriarylborates to yield trisubstituted alkenylboranes . Additionally, it can be used as a reagent or a solvent in analytical chemistry or organic synthesis .Molecular Structure Analysis
The molecular formula of 3-Bromotoluene (Methyl D3) is C7H7Br . The molecular weight is 174.05 g/mol . The structure includes a bromine atom attached to a methyl group on a benzene ring .Chemical Reactions Analysis
3-Bromotoluene participates in the Heck reaction and undergoes palladium-catalyzed cyanation reaction . It also reacts with alkynyltriarylborates to yield trisubstituted alkenylboranes .Wissenschaftliche Forschungsanwendungen
Bestimmung von Bromisotopenverhältnissen
3-Bromtoluol (Methyl D3) kann zur präzisen Bestimmung von Bromisotopenverhältnissen in organischen Verbindungen mit einem Multikollektor-induktiv gekoppelten Plasma-Massenspektrometer (MC-ICPMS) verwendet werden .
Cyanierungsreaktionen
Diese Verbindung unterliegt palladiumkatalysierten Cyanierungsreaktionen. In diesen Reaktionen kann es als Substrat fungieren und mit Cyanid-Surrogaten wie K4 [Fe (CN)6] reagieren, um cyanierte Produkte zu bilden .
Synthese von trisubstituierten Alkenylboranen
3-Bromtoluol (Methyl D3) kann auch an palladiumkatalysierten Reaktionen mit Alkinyltriarylboraten teilnehmen, um trisubstituierte Alkenylborane zu ergeben .
Lösungsmittelanwendungen
Aufgrund seiner Löslichkeit in Alkoholen, Ether und Benzol , kann 3-Bromtoluol (Methyl D3) als Lösungsmittel in verschiedenen chemischen Reaktionen verwendet werden.
Synthese von polysubstituierten Benzolen
3-Bromtoluol (Methyl D3) kann bei der Synthese von polysubstituierten Benzolen verwendet werden . Diese Verbindungen finden breite Anwendung in der pharmazeutischen Chemie und Materialwissenschaft.
Gasphasenkinetikstudien
Die Verbindung kann in Studien verwendet werden, die sich mit der Gasphasenkinetik befassen . Dies kann helfen, das Verhalten der Verbindung unter verschiedenen Bedingungen und ihre Reaktivität mit anderen Verbindungen zu verstehen.
Safety and Hazards
3-Bromotoluene is classified as a flammable liquid and vapor . It is harmful if swallowed and toxic if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors, and using the substance only in well-ventilated areas .
Wirkmechanismus
Target of Action
3-Bromotoluene (Methyl D3), also known as 1-bromo-3-(methyl-d3)benzene, is an aryl bromide based on toluene . The primary targets of this compound are the aromatic hydrogen atoms in toluene, which are replaced with a bromine atom .
Mode of Action
The interaction of 3-Bromotoluene (Methyl D3) with its targets involves the substitution of at least one aromatic hydrogen atom with a bromine atom . This results in the formation of bromotoluenes, which have the general formula C7H8-nBrn, where n is the number of bromine atoms .
Biochemical Pathways
The biochemical pathways affected by 3-Bromotoluene (Methyl D3) involve the oxidation of the methyl group. For instance, the methyl group may be oxidized using potassium permanganate to form the corresponding bromobenzoic acid . Additionally, the methyl group may also be partially oxidized to form bromobenzaldehyde .
Pharmacokinetics
The pharmacokinetics of 3-Bromotoluene (Methyl D3) are largely determined by its physical and chemical properties. It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 3-Bromotoluene (Methyl D3)'s action are primarily due to its role as a precursor to many organic building blocks . The oxidation of the methyl group leads to the formation of bromobenzoic acid and bromobenzaldehyde , which are important intermediates in various chemical reactions.
Eigenschaften
IUPAC Name |
1-bromo-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

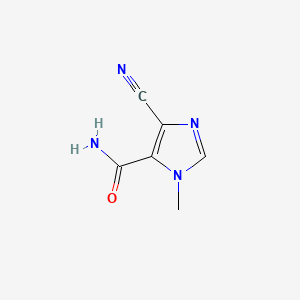
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)
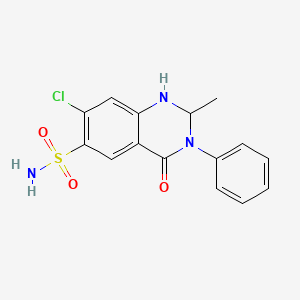
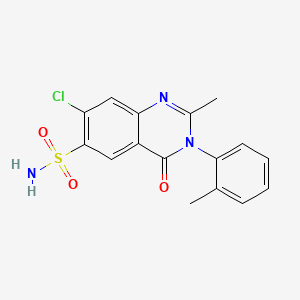
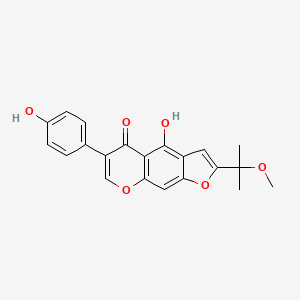
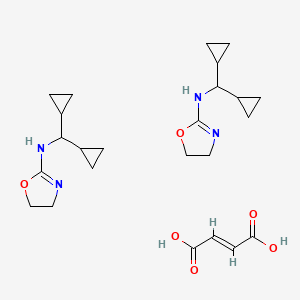
![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
